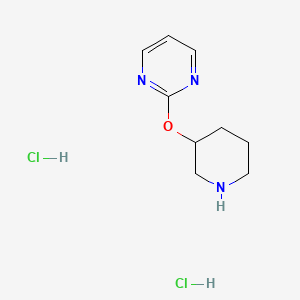

2-(Piperidin-3-yloxy)pyrimidine dihydrochloride

Beschreibung

BenchChem offers high-quality 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-piperidin-3-yloxypyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;;/h2,5-6,8,10H,1,3-4,7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVONJNOKPNCWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(Piperidin-3-yloxy)pyrimidine dihydrochloride chemical structure and molecular weight

An In-Depth Technical Guide to 2-(Piperidin-3-yloxy)pyrimidine Dihydrochloride: Structure, Synthesis, and Scientific Context

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed technical overview of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride. As a molecule combining two pharmacologically significant scaffolds—piperidine and pyrimidine—it represents a compound of interest for discovery chemistry. This guide delineates its chemical structure and properties, proposes a robust synthetic pathway with experimental details, and discusses its potential applications based on the established biological activities of related structures.

Core Molecular Structure and Physicochemical Properties

2-(Piperidin-3-yloxy)pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine ring via an ether bond at the 3-position of the piperidine. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological screening and formulation.

While specific experimental data for this exact compound is not widely published, its fundamental properties can be accurately determined based on its structure and comparison with close structural analogs, such as the 4-oxy isomer.

Table 1: Physicochemical Properties of 2-(Piperidin-3-yloxy)pyrimidine Dihydrochloride

| Property | Value | Basis of Determination |

| Molecular Formula | C₉H₁₅Cl₂N₃O | Structural Analysis |

| Molecular Weight | 252.14 g/mol | Calculation |

| Canonical SMILES | C1CC(OC2=NC=CC=N2)CNCC1.Cl.Cl | Structural Analysis |

| InChI Key | (deduced) PSCAJDYZCMOCFM-UHFFFAOYSA-N | Based on 4-oxy isomer |

| Physical Form | Expected to be an off-white to white solid/powder | Analogy to related salts[1][2] |

| Solubility | Expected to be soluble in water and polar protic solvents | Property of hydrochloride salts |

Structural Elucidation

The chemical structure consists of a central piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom. An ether linkage connects the carbon at position 3 of this ring to the carbon at position 2 of a pyrimidine ring. Pyrimidine is an aromatic six-membered heterocycle with two nitrogen atoms at positions 1 and 3. The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated the basic nitrogen atoms—most likely the piperidine nitrogen and one of the pyrimidine nitrogens—to form ammonium chloride salts.

Caption: Chemical structure of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride.

Proposed Synthesis Protocol: A Self-Validating Approach

The synthesis of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride can be efficiently achieved via a two-step process involving a nucleophilic aromatic substitution (SNAAr) reaction, followed by salt formation. This pathway is logical and based on well-established synthetic methodologies for similar heterocyclic ethers.[3][4]

Causality Behind Experimental Choices

The core of this synthesis is the formation of the aryl ether bond. A Williamson ether synthesis-type reaction is not ideal due to the electron-rich nature of the pyrimidine ring. However, the presence of a good leaving group (like a halogen) at the 2-position of the pyrimidine ring makes it susceptible to nucleophilic attack, especially with a strong base to deprotonate the attacking alcohol.

-

Choice of Starting Materials: Commercially available 2-chloropyrimidine is an excellent electrophile. 3-Hydroxypiperidine, often available in a protected form (e.g., N-Boc-3-hydroxypiperidine), serves as the nucleophile. The Boc (tert-butoxycarbonyl) protecting group is crucial to prevent the piperidine nitrogen from acting as a competing nucleophile and to avoid polymerization.

-

Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that will irreversibly deprotonate the hydroxyl group of the piperidine, creating a potent alkoxide nucleophile. This ensures the reaction proceeds efficiently towards the desired ether linkage.

-

Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. It effectively solvates the sodium cation without interfering with the nucleophile, thus accelerating the rate of the SNAAr reaction.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc group using a strong acid, such as hydrochloric acid. This step simultaneously deprotects the piperidine nitrogen and forms the desired dihydrochloride salt, which can then be isolated via precipitation.

Step-by-Step Experimental Methodology

Step 1: Synthesis of tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then suspend it in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

-

Nucleophile Addition: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Electrophile Addition: Dissolve 2-chloropyrimidine (1.1 eq.) in anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure protected intermediate.

Step 2: Deprotection and Salt Formation to Yield 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride

-

Acidolysis: Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

-

HCl Addition: Add a solution of HCl in dioxane (e.g., 4M, 5-10 eq.) or concentrated aqueous HCl.

-

Precipitation: Stir the mixture at room temperature. The deprotection is usually rapid (1-2 hours), and the dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid product with cold diethyl ether to remove any non-polar impurities and dry it under vacuum to yield the final product, 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride.

Caption: Proposed two-step synthesis workflow.

Authoritative Grounding and Potential Applications

The pyrimidine scaffold is a cornerstone in medicinal chemistry, being a key component of nucleic acids and present in numerous FDA-approved drugs with a wide range of biological activities, including anticancer and anti-infective properties.[5][6] Similarly, the piperidine ring is a highly privileged scaffold in drug discovery, known to enhance pharmacokinetic properties and provide a three-dimensional structure for optimal target binding.[7]

The combination of these two motifs in 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride suggests a high potential for biological activity. Derivatives of pyrido[2,3-d]pyrimidines, which are structurally related, have shown potent activity as kinase inhibitors, including against EGFR and PI3K, which are critical targets in oncology.[3][8][9] The specific linkage and substitution pattern of the title compound make it a valuable candidate for screening in various therapeutic areas:

-

Oncology: As a potential inhibitor of protein kinases involved in cell proliferation and survival signaling pathways.

-

Infectious Diseases: Pyrimidine derivatives have demonstrated broad antimicrobial and antiviral activities.[10]

-

Central Nervous System (CNS) Disorders: The piperidine moiety is common in CNS-active drugs, suggesting potential for neurological applications.

Analytical Workflow for Structural Verification

To ensure the identity and purity of the synthesized 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride, a standard battery of analytical techniques should be employed.

Table 2: Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR (Nuclear Magnetic Resonance) | - Signals corresponding to the pyrimidine ring protons (typically in the aromatic region, δ 7.0-9.0 ppm). - A multiplet for the proton on the chiral center of the piperidine ring (C-O, δ ~4.5-5.5 ppm). - A complex series of multiplets for the piperidine ring protons (δ 1.5-4.0 ppm). - Broad signals for the N-H protons of the hydrochloride salt. |

| ¹³C NMR | - Resonances for the pyrimidine carbons (δ ~150-165 ppm). - A signal for the carbon attached to the ether oxygen on the piperidine ring (δ ~70-80 ppm). - Signals for the other piperidine carbons (δ ~20-50 ppm). |

| Mass Spectrometry (MS) | - The ESI+ spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 194.12. |

| High-Performance Liquid Chromatography (HPLC) | - A single major peak under various solvent conditions, indicating high purity (typically >95%). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | - Characteristic C-O-C ether stretching vibrations (~1250-1050 cm⁻¹). - N-H stretching from the ammonium salt (~3200-2800 cm⁻¹). - C=N and C=C stretching from the pyrimidine ring (~1600-1400 cm⁻¹). |

The acquisition of comprehensive spectral data, such as that detailed for related pyrimidine structures, is essential for unequivocal structural confirmation.[7][11][12]

References

-

PubChem. 2-(Piperidin-3-yl)pyridine dihydrochloride. Available from: [Link]

-

PubChemLite. 2-(piperidin-3-yl)pyrimidine dihydrochloride (C9H13N3). Available from: [Link]

-

ScienceDirect. Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Available from: [Link]

-

Lirias. Design, synthesis, and biological evaluation of piperidinyl‐substituted[13][14]triazolo[1,5‐a]pyrimidine derivatives. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

PMC. Pyrimidine-containing natural products: occurrences and biological activities. Available from: [Link]

-

ResearchGate. Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. Available from: [Link]

-

Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]

- Patents. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.

-

PMC. Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]

-

ResearchGate. 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Available from: [Link]

-

MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link]

-

ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link]

-

MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

-

Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Available from: [Link]

Sources

- 1. 2-(piperidin-3-yl)pyrimidine dihydrochloride | 2094861-76-2 [sigmaaldrich.com]

- 2. 2-(piperidin-3-yl)pyrimidine dihydrochloride | 2094861-76-2 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. mdpi.com [mdpi.com]

- 8. html.rhhz.net [html.rhhz.net]

- 9. mdpi.com [mdpi.com]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

- 12. researchgate.net [researchgate.net]

- 13. 2-(Piperidin-3-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 71298761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChemLite - 2-(piperidin-3-yl)pyrimidine dihydrochloride (C9H13N3) [pubchemlite.lcsb.uni.lu]

Solubility profile of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride in water vs organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(Piperidin-3-yloxy)pyrimidine Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride, a heterocyclic compound with potential pharmaceutical applications. We will delve into the theoretical underpinnings of its solubility in aqueous and organic media, present detailed, field-proven experimental protocols for its characterization, and offer insights into the interpretation of solubility data. This document is intended for researchers, scientists, and drug development professionals engaged in the pre-formulation and formulation stages of pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to low and erratic absorption, undermining the therapeutic potential of an otherwise potent molecule.

2-(Piperidin-3-yloxy)pyrimidine dihydrochloride is a molecule of interest, featuring a pyrimidine ring, a piperidine moiety, and an ether linkage. As a dihydrochloride salt, it is engineered to enhance aqueous solubility compared to its free base form. The protonation of the basic nitrogen atoms in the piperidine and pyrimidine rings results in an ionic species that is more readily solvated by polar solvents like water.[1][2] Understanding the nuances of its solubility across different solvent systems and pH ranges is paramount for developing robust and effective dosage forms.[3]

This guide will provide a systematic approach to characterizing the solubility of this compound, grounded in established scientific principles and regulatory expectations.[4]

Physicochemical Properties and Their Influence on Solubility

The structure of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride dictates its solubility behavior. The molecule possesses both polar (ether linkage, protonated amines) and non-polar (hydrocarbon backbone of the piperidine ring) regions, making its interaction with solvents a complex interplay of forces.

Aqueous Solubility: The pH-Dependent Profile

As a dihydrochloride salt of a weak base, the aqueous solubility of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride is highly dependent on pH.[5] In acidic to neutral environments, the compound will exist predominantly in its ionized, more soluble form. However, as the pH increases, the equilibrium will shift towards the un-ionized free base, which is expected to be significantly less soluble, potentially leading to precipitation.

The relationship between pH, pKa, and the solubility of the ionized (Si) and un-ionized (Su) forms can be described by the Henderson-Hasselbalch equation. A thorough understanding of the compound's pKa is therefore essential for predicting its solubility behavior in different physiological environments, such as the stomach (acidic) and the small intestine (neutral to slightly alkaline).

Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like."[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are expected to be effective at solvating the dihydrochloride salt, although likely less so than water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the cation but are less effective at solvating the chloride anions. They are often used in early-stage kinetic solubility assays.[7]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The ionic nature of the dihydrochloride salt makes it poorly soluble in non-polar solvents. The free base form would exhibit higher solubility in these types of solvents.[6]

A comprehensive solubility screen across a range of organic solvents is crucial for identifying suitable solvent systems for synthesis, purification, and the development of non-aqueous formulations.

Experimental Determination of Solubility: Protocols and Methodologies

The accurate determination of solubility requires robust and well-controlled experimental methods. The choice of method often depends on the stage of drug development, with high-throughput kinetic assays being common in early discovery and the more rigorous equilibrium "shake-flask" method being the gold standard for later stages.[8][9]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method measures the true equilibrium solubility of the most stable crystalline form of the compound.[7]

Protocol:

-

Preparation of Media: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies.[4]

-

Addition of Excess Compound: Add an excess amount of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride to a known volume of each buffer in a sealed container. The excess solid ensures that equilibrium with the solid phase is achieved.

-

Equilibration: Agitate the samples at a constant temperature (typically 37 °C for biorelevance) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7]

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Characterization: It is good practice to analyze the remaining solid to ensure that no phase transformation (e.g., conversion to the free base or a different polymorph) has occurred during the experiment.

Logical Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask equilibrium solubility method.

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility assays are valuable in early drug discovery for ranking compounds.[8] They typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer, with precipitation detected by methods like turbidimetry.[7]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Aqueous Dilution: Add a standardized aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate for a short period (e.g., 1-2 hours) with shaking.

-

Detection: Measure the turbidity or light scattering in each well using a plate reader to determine the concentration at which precipitation occurs.

Data Presentation and Interpretation

Organizing solubility data in a clear and concise manner is essential for comparison and decision-making.

Table 1: Illustrative Aqueous Solubility Profile of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride at 37 °C

| Medium (Buffer System) | pH | Solubility (mg/mL) | Classification (per 250 mL dose) |

| 0.1 N HCl | 1.2 | > 50 | Highly Soluble |

| Acetate Buffer | 4.5 | 25 | Highly Soluble |

| Phosphate Buffer | 6.8 | 5 | Soluble |

| Simulated Intestinal Fluid | 7.5 | 0.8 | Sparingly Soluble |

Note: Data is illustrative to demonstrate pH-dependent solubility. Actual values must be determined experimentally.

Table 2: Illustrative Solubility in Organic Solvents at 25 °C

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) |

| Water | 10.2 | 80.1 | (See Table 1) |

| Methanol | 5.1 | 32.7 | 15 |

| Ethanol | 4.3 | 24.5 | 8 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 100 |

| Dichloromethane (DCM) | 3.1 | 9.1 | < 0.1 |

| Hexane | 0.1 | 1.9 | < 0.01 |

Note: Data is illustrative. Polarity index and dielectric constant are provided for context.

Causality and Field-Proven Insights

-

The Common Ion Effect: In aqueous media containing chloride ions (e.g., simulated gastric fluid), the solubility of a hydrochloride salt can be suppressed. This is an important consideration for in vivo performance.[10]

-

Salt Disproportionation: At a pH above the pKa of the free base, the hydrochloride salt can convert to the less soluble free base. This pH, often referred to as pHmax, is a critical parameter to define for formulation stability.[11]

-

Biorelevant Media: For a more accurate prediction of in vivo behavior, solubility should be assessed in biorelevant media (e.g., FaSSIF, FeSSIF) which contain bile salts and phospholipids that can enhance the apparent solubility of lipophilic compounds.[7]

Relationship Between pH, pKa, and Solubility

Caption: The effect of pH on the ionization state and solubility.

Conclusion

The solubility profile of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride is a multifaceted characteristic that is fundamental to its development as a pharmaceutical agent. A thorough investigation of its pH-dependent aqueous solubility and its behavior in various organic solvents is not merely a data collection exercise but a critical step in de-risking a development program. By employing robust methodologies such as the shake-flask method and considering the impact of factors like the common ion effect and biorelevant media, researchers can build a comprehensive understanding of the compound's behavior. This knowledge is indispensable for guiding rational formulation design, ensuring consistent bioavailability, and ultimately, maximizing the therapeutic potential of the molecule.

References

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

World Health Organization. (n.d.). Annex 4. [Link]

-

Bergström, C. A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

-

Hameed, G. S. (2024). Solubility and distribution. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

-

ACS Publications. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. [Link]

-

Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

Sources

- 1. Isolation (Recovery) [chem.ualberta.ca]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. who.int [who.int]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. raytor.com [raytor.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Preparation of stock solutions for 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride

An In-depth Technical Guide to the Preparation of Stock Solutions for 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride (CAS: 2094861-76-2). Designed for researchers, scientists, and drug development professionals, this guide synthesizes chemical principles with best-practice laboratory techniques to ensure the accuracy, reproducibility, and stability of experimental results. We delve into the causality behind procedural choices, from solvent selection to storage conditions, providing a self-validating framework for producing reliable stock solutions.

Introduction: The Critical Role of Stock Solution Integrity

2-(Piperidin-3-yloxy)pyrimidine dihydrochloride is a small molecule of interest in various research applications. The integrity of any in vitro or in vivo experiment hinges on the precise and accurate preparation of the compound solutions used. As a dihydrochloride salt, the compound's solubility and stability are intrinsically linked to the properties of the solvent system, particularly its pH. Improper preparation can lead to issues such as incomplete dissolution, precipitation, degradation, or inaccurate concentration, all of which compromise data quality and reproducibility.

This guide provides an expert-level framework for navigating these challenges. By understanding the chemical nature of the compound and applying rigorous preparation techniques, researchers can ensure the long-term viability and consistency of their 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride stock solutions.

Compound Properties & Safety Considerations

A thorough understanding of the compound's properties is the foundation of a successful protocol.[1]

Physicochemical Data

| Property | Value | Source |

| Chemical Name | 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride | - |

| CAS Number | 2094861-76-2 | [2][3][4] |

| Molecular Formula | C₉H₁₅N₃Cl₂ | [2][4] |

| Molecular Weight | 236.14 g/mol | [2][4] |

| Physical Form | Powder / Solid | [2] |

| Purity | Typically ≥95% (Verify with vendor) | [4] |

Safety & Handling

2-(Piperidin-3-yloxy)pyrimidine dihydrochloride is classified with the following hazard statements:

Mandatory Safety Precautions: [5][6]

-

Always handle the compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid generating dust.

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[6][7]

-

If swallowed, rinse mouth and seek immediate medical attention.[7]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This section provides a detailed, step-by-step methodology for preparing a high-concentration primary stock solution.

Materials & Equipment

-

2-(Piperidin-3-yloxy)pyrimidine dihydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

-

Sterile, nuclease-free water (for aqueous preparations)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Analytical balance (readable to 0.01 mg)

-

Weighing paper or boat

-

Spatula

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

Bath sonicator

-

Sterile 0.22 µm syringe filters (if sterile filtration is required)

Rationale for Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation.

-

DMSO: Due to its powerful aprotic, polar nature, DMSO is an excellent solvent for a wide range of organic molecules and is a common first choice for primary stock solutions in drug discovery.[8] It allows for the preparation of high-concentration stocks (e.g., 10-50 mM) that can be diluted into aqueous media for final assays. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cellular toxicity.[8]

-

Aqueous Solvents (Water, PBS): As a dihydrochloride salt, the compound is designed to have enhanced aqueous solubility.[9] The two hydrochloride components protonate the basic nitrogen atoms of the piperidine and pyrimidine rings, forming soluble salts. Therefore, water or buffer systems like PBS are viable options. However, solubility in aqueous media can be limited, and the long-term stability may be lower compared to DMSO stocks stored at -80°C.

The following diagram outlines the decision-making process for solvent selection.

Step-by-Step Calculation

To prepare a 10 mM stock solution, use the following formula:[10][11]

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Concentration: 10 mM = 0.010 mol/L

-

Volume: 1 mL = 0.001 L

-

Molecular Weight: 236.14 g/mol

Mass (mg) = 0.010 mol/L × 0.001 L × 236.14 g/mol × 1000 mg/g = 2.36 mg

Therefore, you will need to weigh 2.36 mg of the compound to prepare 1 mL of a 10 mM stock solution.

Preparation Procedure

This workflow ensures accuracy and complete dissolution of the compound.[1][12]

-

Preparation: Place a clean weighing boat on a calibrated analytical balance and tare it.[1] Carefully weigh the calculated mass (2.36 mg for 1 mL of 10 mM stock). Record the exact mass.

-

Quantitative Transfer: Carefully transfer the weighed compound into an appropriately sized sterile vial. To ensure all powder is transferred, you can tap the weighing boat gently.

-

Solubilization: Add the desired volume of solvent (e.g., 1 mL of DMSO) directly to the vial containing the compound.[1]

-

Dissolution: Securely cap the vial and vortex for 1-2 minutes.[1] Visually inspect the solution. If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes.[1] Gentle warming to 37°C can also be applied but should be used with caution.

-

Final Check: Once the solution is clear and free of particulates, it is ready for storage. If preparing a sterile solution for cell culture, it can be passed through a 0.22 µm filter at this stage, though this may lead to some loss of material.

Storage and Stability

Proper storage is essential to maintain the efficacy of the stock solution over time.[8]

| Parameter | Recommendation | Rationale |

| Storage Temperature | DMSO Stocks: -20°C (short-term, <1 month), -80°C (long-term, >1 month).Aqueous Stocks: -20°C. | Low temperatures minimize solvent evaporation and slow the rate of chemical degradation.[8] |

| Aliquoting | Aliquot into single-use volumes (e.g., 10-50 µL). | This is critical. It avoids repeated freeze-thaw cycles, which can cause compound degradation and precipitation.[8] |

| Container | Use amber glass vials or polypropylene tubes wrapped in foil. | Protects the compound from potential photodegradation. |

| Labeling | Clearly label with compound name, concentration, solvent, preparation date, and initials. | Ensures proper identification and traceability.[13] |

A Note on Stability: The long-term stability of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride in solution has not been extensively published. For critical experiments, it is advisable to prepare fresh stock solutions or re-qualify older stocks if they have been stored for more than 6 months.[8]

Conclusion

The protocol and guidelines presented here offer a robust framework for the preparation of 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride stock solutions. By adhering to these principles of careful weighing, rational solvent selection, complete dissolution, and proper storage, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes. The emphasis on understanding the chemical properties of the compound provides the necessary scientific grounding to adapt this protocol to specific experimental needs.

References

- BenchChem. (2025). Application Notes and Protocols: Preparation of a Stock Solution. BenchChem.

- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).

- MedChemExpress. (n.d.). Compound Handling Instructions. MCE.

- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride.

- Fisher Scientific. (2025). Safety Data Sheet for 2-Piperazinylpyrimidine dihydrochloride.

- Lab Hacks. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube.

- Sigma-Aldrich. (n.d.). 2-(piperidin-3-yl)pyrimidine dihydrochloride.

- AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride.

- The Science Company. (n.d.). Preparing Chemical Solutions.

- BLD Pharm. (n.d.). 2-(Piperidin-3-yl)pyrimidine dihydrochloride.

- Sigma-Aldrich. (n.d.). 2-(piperidin-3-yl)pyrimidine dihydrochloride (German).

- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate. BenchChem.

- Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(piperidin-3-yl)pyrimidine dihydrochloride | 2094861-76-2 [sigmaaldrich.com]

- 3. 2094861-76-2|2-(Piperidin-3-yl)pyrimidine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. 2-(piperidin-3-yl)pyrimidine dihydrochloride | 2094861-76-2 [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Preparing Chemical Solutions [sciencecompany.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. csstc.org [csstc.org]

Using 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride in peptide coupling reactions

Application Note: Efficient Incorporation of 2-(Piperidin-3-yloxy)pyrimidine in Peptide & Peptidomimetic Synthesis

Executive Summary

This guide details the protocols for utilizing 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride (CAS: 2094861-76-2 or related salts) as a building block in peptide coupling reactions. This secondary amine scaffold is a critical pharmacophore in medicinal chemistry, often serving as a "cap" in GPR119 agonists, PI3K inhibitors, and neuroactive peptides.

Critical Technical Challenge: The commercially available form is typically a dihydrochloride salt (.2HCl) . Failure to account for the specific stoichiometry of the base during the activation step is the primary cause of experimental failure (low yield, incomplete conversion). This note provides optimized workflows to manage salt neutralization, solubility, and coupling efficiency.

Chemical Profile & Handling

| Property | Specification |

| Compound Name | 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride |

| Role | Nucleophile (Secondary Amine Component) |

| Molecular Weight | ~252.14 g/mol (Salt form) |

| pKa (Piperidine NH) | ~9.5–10.5 (Requires basic conditions for nucleophilicity) |

| Solubility | High in Water/MeOH; Low in DCM/EtOAc (as salt). Moderate in DMF/DMSO. |

| Hygroscopicity | Moderate to High (Store under inert atmosphere). |

Key Mechanistic Insight: The pyrimidine ring is linked via an ether oxygen to the 3-position of the piperidine. The electron-withdrawing nature of the pyrimidine ring (via the oxygen) slightly reduces the nucleophilicity of the piperidine nitrogen compared to an unsubstituted piperidine, but steric hindrance at the secondary amine is the dominant factor affecting coupling kinetics.

Strategic Coupling Workflows

The following diagram illustrates the critical decision pathways for coupling this specific salt form.

Figure 1: Decision tree for selecting the optimal coupling protocol based on scale and substrate sensitivity.

Experimental Protocols

Protocol A: Standard HATU Activation (Small Scale / Discovery)

Best for: Routine synthesis where the carboxylic acid partner is not extremely sterically hindered.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

2-(Piperidin-3-yloxy)pyrimidine .[1] 2HCl (1.1 – 1.2 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIEA (N,N-Diisopropylethylamine): 4.0 – 5.0 equiv (CRITICAL)

-

Solvent: DMF (Preferred) or NMP. Avoid DCM if the salt is insoluble.

Step-by-Step Procedure:

-

Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Base Addition 1: Add DIEA (1.5 equiv) to the acid/HATU mixture. Stir for 2–5 minutes. The solution should turn yellow (activated ester formation).

-

Amine Neutralization (The "Slurry" Step): In a separate vial, suspend the 2-(Piperidin-3-yloxy)pyrimidine . 2HCl (1.2 equiv) in DMF. Add the remaining DIEA (3.0 equiv).

-

Note: The mixture may become cloudy as DIEA.HCl salts precipitate. This is normal. Ensure the amine is free-based (check pH > 9 on wet pH paper).

-

-

Coupling: Transfer the activated acid solution into the amine/base suspension.

-

Reaction: Stir at Room Temperature (RT) for 2–16 hours.

-

Work-up: Dilute with EtOAc, wash with Sat. NaHCO3 (x2), Water, and Brine. Dry over Na2SO4.[2][3]

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>1g), chiral carboxylic acids (low epimerization risk), or difficult solubility profiles.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Amine . 2HCl (1.1 equiv)

-

T3P (50% in EtOAc/DMF): 1.5 – 2.0 equiv

-

Base: N-Methylmorpholine (NMM) or Pyridine (5.0 equiv)

Step-by-Step Procedure:

-

Combine Solids: Charge the reaction vessel with the Carboxylic Acid and the Amine . 2HCl salt.

-

Solvent: Add solvent (EtOAc or DMF, depending on solubility).

-

Base Addition: Add NMM (5.0 equiv) dropwise at 0°C.

-

Why NMM? It is less basic than DIEA, reducing racemization risk, but sufficient to neutralize the HCl.

-

-

Reagent Addition: Add T3P solution dropwise.

-

Reaction: Allow to warm to RT. T3P reactions are often slower; stir 12–24 hours.

-

Work-up: T3P byproducts are water-soluble. Wash simply with water and 0.5M HCl (if product is acid stable) or NaHCO3.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<20%) | Insufficient Base | The 2HCl salt consumes 2 equiv of base immediately. Ensure you added >3.5 equiv total base. |

| Reaction Gelling | Salt precipitation | Switch solvent to NMP or increase dilution. Use PyBOP instead of HATU (sometimes handles slurries better). |

| Racemization | High pH / Over-activation | Use T3P/Pyridine (Protocol B) or Collidine as the base. Keep temperature at 0°C during addition. |

| Unreacted Amine | Steric Hindrance | The secondary amine is hindered. Heat the reaction to 40–50°C (if the acid is stable). |

Mechanistic Visualization

The following diagram details the flow of the amine salt neutralization and subsequent nucleophilic attack.

Figure 2: Stoichiometric requirement for activation of the dihydrochloride salt.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

-

Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols & Secondary Amine Coupling. MilliporeSigma Technical Library.

-

Mishra, S., et al. (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines. Journal of the American Chemical Society, 145, 14221-14226.[3] (Context for 3-substituted piperidine synthesis). [3]

Sources

Application Note: Solvent Selection & Handling Strategies for Pyrimidine Dihydrochloride Salts

Executive Summary

Pyrimidine dihydrochloride salts represent a frequent bottleneck in medicinal chemistry and process development.[1] While the salt form offers excellent shelf-stability and crystallinity compared to the often oil-like or hygroscopic free bases, it introduces significant synthetic hurdles.[1] The high lattice energy and ionic nature of the dihydrochloride (

This guide moves beyond simple solubility tables to provide a mechanism-based solvent selection strategy . We prioritize systems that balance solubility with reactivity, emphasizing in situ neutralization strategies that allow the use of greener, lower-boiling solvents over traditional high-boiling polar aprotics.[1]

Physicochemical Challenges

Before selecting a solvent, one must understand the three distinct challenges imposed by the dihydrochloride salt form:

-

The Lattice Energy Barrier: The ionic interactions between the protonated pyrimidine nitrogens and the chloride counter-ions create a rigid lattice. Non-polar solvents cannot overcome this energy.[1]

-

The Acidity Trap: Dissolving the salt in a protic solvent (like methanol) releases 2 equivalents of

. This instantly protonates any basic nucleophiles (amines) intended for reaction, quenching the reaction kinetics unless a stoichiometric excess of base is used. -

The "Salt Load" in Workup: Neutralizing a dihydrochloride generates 2 equivalents of inorganic salt (e.g.,

or

Solvent Selection Matrix

We categorize solvents based on their utility for these specific salts.

Table 1: Solvent Performance for Pyrimidine Dihydrochlorides[1]

| Solvent Class | Examples | Solubility | Reactivity Risk | Workup Difficulty | Recommendation |

| Polar Aprotic (High BP) | DMF, DMSO, NMP | Excellent | Low (Inert) | High (Hard to remove) | Last Resort. Use only if temperature |

| Protic | Water, MeOH, EtOH | Good | High (Solvent can act as nucleophile) | Low (Evaporation/Extraction) | Recommended for |

| Polar Aprotic (Low BP) | MeCN, Acetone, THF | Poor | Low | Low | Use with Strategy B (See below). |

| Non-Polar | Toluene, DCM | Insoluble | Low | Low | Incompatible without Phase Transfer Catalysis.[1] |

Strategic Workflows & Decision Logic

Do not simply pick a solvent that dissolves the starting material.[1] Pick a solvent that supports the transition state of your reaction.[1]

Diagram 1: Solvent Selection Decision Tree

Caption: Decision logic for selecting reaction media based on nucleophile sensitivity and reaction mechanism.

Detailed Experimental Protocols

Protocol A: The "Green" (Nucleophilic Aromatic Substitution)

Context: Ideal for reacting chloropyrimidine dihydrochlorides with amines.

Concept: Water or Alcohols dissolve the salt immediately.[1] The "Solvent Effect" in water often accelerates

Materials:

-

Pyrimidine Dihydrochloride salt (

equiv) -

Amine Nucleophile (

equiv) -

Base:

( -

Solvent: Water:Ethanol (

v/v)

Step-by-Step:

-

Dissolution: Charge the pyrimidine salt into the reactor. Add Water:Ethanol (

, i.e., -

Basification (Critical): Add the base slowly at

. -

Addition: Add the amine nucleophile.

-

Reaction: Heat to

. The ethanol ensures the organic nucleophile stays in solution while water keeps the inorganic salts dissolved. -

Workup: Cool to RT. The product often precipitates as the free base (since it is less polar than the salt). Filter and wash with water.[1]

Protocol B: In Situ Neutralization for Pd-Catalysis (Suzuki/Buchwald)

Context: Palladium catalysts are easily poisoned by high concentrations of acid (

Materials:

-

Halopyrimidine Dihydrochloride (

equiv) -

Boronic Acid / Amine Partner (

equiv) -

Catalyst:

or similar ( -

Base:

( -

Solvent: 1,4-Dioxane or MeCN (degassed).[1]

Step-by-Step:

-

The Slurry: Suspend the pyrimidine salt in Dioxane (

) under Nitrogen. It will not dissolve. -

The Liberation: Add the base. Stir at RT for 30 minutes.

-

Catalyst Addition: Add the coupling partner and the Pd-catalyst only after this neutralization period.

-

Why? Adding Pd to the acidic slurry can lead to immediate demetallation of ligand complexes.

-

-

Reaction: Heat to reflux.[1]

-

Workup: Filter the reaction mixture through Celite (removes Pd and inorganic salts). Concentrate the filtrate.

Visualizing the In Situ Neutralization Pathway

This diagram illustrates the phase behavior during Protocol B, which is critical for understanding why the reaction works despite initial insolubility.

Diagram 2: Phase-Transfer Neutralization Workflow

Caption: The transition from insoluble salt to soluble reactive species via base treatment.

Troubleshooting & Stability Notes

-

Hygroscopicity: Dihydrochloride salts are extremely hygroscopic.[1] Weighing them in open air can lead to significant mass errors (absorbing water weight).[1] Recommendation: Dry the salt in a vacuum oven at

over -

The "Oiling Out" Phenomenon: During workup, if the product is an amine, it may form an oil rather than a solid upon neutralization.[4] Fix: Add a seed crystal if available, or extract into DCM, dry, and re-form a salt (e.g., tartrate or fumarate) that might have better crystallinity than the free base.

-

Dimerization: Pyrimidines with leaving groups (Cl, Br) are prone to self-reaction (dimerization) once free-based if the concentration is too high.[1] Fix: Keep reaction concentration below

.[1]

References

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]

-

Pfizer Inc. (2016).[1] "CHEM21 Solvent Selection Guide of Classical- and Less Classical-Solvents." Green Chemistry, 18, 288-296.[1][5][6] [Link]

-

Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solvents." Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

-

Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (See sections on Pyrimidine Synthesis and Functionalization).

-

Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. echemi.com [echemi.com]

- 5. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 6. chemistryforsustainability.org [chemistryforsustainability.org]

Application Note: Handling Hygroscopic Dihydrochloride Salts in Organic Synthesis

Abstract & Scope

Dihydrochloride salts (2HCl) are a staple in pharmaceutical chemistry due to their enhanced aqueous solubility and crystallinity compared to free amines. However, their high lattice energy often comes with a significant penalty: hygroscopicity . The absorption of atmospheric moisture leads to deliquescence, hydrolysis, and catastrophic stoichiometric errors in moisture-sensitive reactions (e.g., organometallic couplings, acylations).

This Application Note provides a definitive guide for researchers handling these labile solids. It moves beyond basic "storage" advice to cover quantitative drying protocols , stoichiometric correction , and in-situ neutralization strategies necessary for high-precision organic synthesis.

The Physical Chemistry of Hygroscopicity

Understanding why your reagent clumps is the first step to mitigation. Dihydrochloride salts possess two ionic centers, significantly increasing their polarity and hydrogen-bonding potential compared to mono-salts.

-

Mechanism: The chloride ions in the crystal lattice act as aggressive hydrogen bond acceptors for water molecules. If the hydration energy exceeds the lattice energy, the crystal absorbs water to form a hydrate (clumping) or dissolves completely (deliquescence).

-

USP Classification: According to USP <1112>, materials are classified by weight gain at 25°C/80% RH over 24 hours:

-

Hygroscopic: > 2% weight gain.

-

Deliquescent:[] Absorbs sufficient water to form a solution.

-

Impact on Synthesis: A "wet" 2HCl salt introduces two variables:

-

Stoichiometric Error: Weighing 100 mg of a salt that is 15% water means you are under-loading the reagent by 15%.

-

Quenching: The absorbed water will immediately quench reagents like LDA, NaH, or Grignards.

Protocol A: Storage and Weighing

Standard Rule: Never open a bulk bottle of hygroscopic 2HCl salt on an open bench on a humid day.

The "Schlenk" Transfer Method

For highly sensitive reactions, avoid the analytical balance. Use difference weighing under inert gas.

-

Preparation: Dry a Schlenk flask and a receiving flask (flame dry under vacuum).

-

Inert Loop: Place the bulk bottle and a spatula inside a glove bag or glovebox if available. If not, use a "cone of nitrogen" funnel over the balance.

-

Difference Weighing:

-

Weigh the capped vial containing the salt (

). -

Quickly transfer the estimated amount to the reaction flask under

flow. -

Immediately recap and weigh the vial again (

). - .

-

Why? This eliminates the error of the salt absorbing water on the weigh paper during the slow "tapping" process.

-

Protocol B: Drying Strategies

Before use, the salt must be defined as "anhydrous."

Table 1: Comparative Drying Methods

| Method | Conditions | Best For | Contraindications |

| Vacuum Oven | 60–80°C, <10 mbar, | Bulk drying of thermally stable salts. | Low melting point salts (check mp first!). |

| Azeotropic Distillation | Reflux with Toluene or MeCN | Removing trace water before a reaction. | Thermally labile compounds. |

| High-Vac Desiccator | RT, <0.1 mbar, | Thermally sensitive, highly deliquescent salts. | Large bulk quantities (too slow). |

Azeotropic Drying Protocol (In-Flask)

This is the superior method for organic synthesis as it dries the reagent in the reaction vessel.

-

Place the wet dihydrochloride salt in the reaction flask.

-

Add Toluene (or Acetonitrile for more polar salts).

-

Connect a Dean-Stark trap or simply rotovap down to dryness.

-

Repeat 2x. The azeotrope (Toluene/Water bp 85°C) carries off the lattice water.

-

Backfill with Argon.[2] The salt is now anhydrous and ready for solvent addition.

Protocol C: The "Free-Basing" Strategy

In 90% of organic reactions (nucleophilic substitutions, amide couplings), the dihydrochloride salt is dead weight . The amine lone pair is protonated (

Decision Matrix: In-Situ vs. Ex-Situ

-

Ex-Situ (Extraction): Use when the reaction is sensitive to salts or requires non-polar solvents (DCM, Ether).

-

In-Situ (Add Base): Use for "one-pot" reactions (Amide coupling, SNAr) where salt byproducts are tolerated.

Visualization: Workflow Decision Tree

Figure 1: Decision matrix for handling amine dihydrochloride salts based on reaction tolerance.

Procedure: Biphasic Extraction (Ex-Situ)

Critical for obtaining pure amine for sensitive catalysis.

-

Dissolution: Dissolve the 2HCl salt in the minimum volume of deionized water.

-

Basification: Slowly add 10N NaOH (or solid KOH) with cooling (ice bath) until pH > 12.

-

Note: Do not use

. It is often too weak (

-

-

Extraction: Extract 3x with DCM (Dichloromethane).

-

Why DCM? Most free amines are highly soluble in DCM. If the amine is small/polar (e.g., histamine), use CHCl3/Isopropanol (3:1) to improve partitioning.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and rotovap. -

Storage: Use immediately. Free amines oxidize and absorb

(forming carbamates) rapidly.

Procedure: In-Situ Neutralization

Ideal for Peptide Coupling or SN2 reactions.

-

Suspend the 2HCl salt in the reaction solvent (DMF, DCM, or THF).

-

Add 2.5 equivalents of organic base (DIPEA or TEA).

-

Stoichiometry Check: You need 1 eq to neutralize the first HCl, 1 eq for the second HCl, and usually a slight excess to drive the equilibrium or scavenge acid produced in the reaction.

-

Observation: The slurry will often clarify or change texture as the organic-soluble amine is released and the inorganic salt (

) precipitates or dissolves.

-

Analytical Validation

Karl Fischer (KF) Titration

Standard KF reagents often fail with amines.

-

The Problem: Amines can shift the pH of the KF reagent, altering the stoichiometry of the Bunsen reaction, or react with methanol to form water.

-

The Solution: Use Buffered KF Reagents (containing salicylic acid) designed specifically for amines.

-

Alternative: If KF is impossible, use TGA (Thermogravimetric Analysis) to distinguish between surface moisture (weight loss <100°C) and crystal hydrates (stepwise weight loss).

NMR Spectroscopy

-

Solvent: Dihydrochlorides are insoluble in

. Use DMSO-d6 or -

Interpretation: In DMSO-d6, the ammonium protons (

) typically appear as a broad triplet (primary) or singlet (tertiary) between 8.0–10.0 ppm. Their integration is a quick check for salt formation vs. free base.

References

-

United States Pharmacopeia (USP). General Chapter <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products. Link

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying agents and purification). Link

-

Metrohm AG. Karl Fischer Titration of Amines - Monograph. Explains the interference of amines in KF titration and buffering strategies. Link

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on salt solubility and hygroscopicity). Link

-

BOC Sciences. Hygroscopicity Classification and Testing.

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Piperidin-3-yloxy)pyrimidine Scaffolds

An Application Note and Protocol for Researchers

Introduction: Accelerating Discovery with Privileged Scaffolds

The 2-(piperidin-3-yloxy)pyrimidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous targeted therapeutics, particularly kinase inhibitors.[1][2] Its structural arrangement allows for critical hydrogen bonding and vectoral projection of substituents to engage with specific pockets within enzyme active sites.[1] Traditional synthetic routes to these compounds, often relying on conventional thermal heating, can be plagued by long reaction times, thermal degradation of sensitive substrates, and the formation of undesirable byproducts.[3]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by providing a green, efficient, and rapid alternative.[4] The core principle of MAOS lies in dielectric heating, where microwave energy directly couples with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[5][6] This volumetric and uniform heating mechanism, distinct from the conductive heating of an oil bath, dramatically accelerates reaction rates, often reducing multi-hour or day-long processes to mere minutes.[6][7] This application note provides a detailed protocol for the efficient synthesis of a protected 2-(piperidin-3-yloxy)pyrimidine scaffold using MAOS, alongside insights into reaction optimization and workflow.

The Scientific Rationale: Microwave-Enhanced SNAr Reaction

The key transformation in this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms of the pyrimidine ring render the C2 position highly electrophilic and susceptible to nucleophilic attack.

Causality of Component Selection:

-

Nucleophile: The secondary alcohol of N-Boc-3-hydroxypiperidine is a moderate nucleophile. Its reactivity is significantly enhanced upon deprotonation by a suitable base.

-

Base: A non-nucleophilic base is critical to prevent competitive side reactions. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol to form a potent sodium alkoxide nucleophile. For safety and ease of handling, an alternative like cesium carbonate (Cs

2CO3) can be used, which enhances nucleophilicity through the formation of a more soluble salt. -

Solvent: The choice of solvent is paramount in MAOS. It must be polar enough to absorb microwave energy efficiently and possess a high boiling point to allow for reactions at elevated temperatures under sealed-vessel conditions.[7] Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices due to their high dielectric constants and thermal stability.

-

Microwave Energy: The application of microwave irradiation provides the activation energy for the reaction to proceed rapidly. The sealed-vessel environment allows the temperature to rise far above the solvent's atmospheric boiling point, leading to a dramatic rate acceleration as described by the Arrhenius equation. This avoids the localized overheating often seen with conventional methods, leading to cleaner reaction profiles and higher yields.[8][9]

Experimental Workflow Overview

The overall process is streamlined for efficiency and reproducibility, moving from reagent preparation to final product characterization. The workflow is designed to be completed within a standard laboratory work session.

Caption: General workflow for microwave-assisted synthesis.

Detailed Synthesis Protocol

Objective: To synthesize tert-butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate.

Materials & Equipment:

-

2,4-Dichloropyrimidine

-

N-Boc-3-hydroxypiperidine

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs

2CO3) -

Anhydrous Dimethylformamide (DMF)

-

Deionized Water, Brine, Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (Na

2SO4) -

Silica Gel for chromatography

-

Monitored Microwave Reactor (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave process vial with stir bar

-

Standard laboratory glassware and magnetic stirrer

Protocol Steps:

-

Reagent Preparation:

-

To a clean, dry 10 mL microwave process vial containing a magnetic stir bar, add N-Boc-3-hydroxypiperidine (1.0 eq, e.g., 201 mg, 1.0 mmol).

-

Add anhydrous DMF (4 mL) to dissolve the alcohol.

-

CAUTION: Under an inert atmosphere (N

2or Argon), carefully add Sodium Hydride (1.1 eq, 60% dispersion, e.g., 44 mg, 1.1 mmol) portion-wise to the stirred solution. Effervescence (H2gas evolution) will occur. -

Allow the mixture to stir at room temperature for 20 minutes until gas evolution ceases, indicating complete formation of the alkoxide.

-

Carefully add 2,4-dichloropyrimidine (1.05 eq, e.g., 156 mg, 1.05 mmol) to the reaction mixture. Note: A slight excess ensures full consumption of the valuable piperidine starting material.

-

-

Microwave Irradiation:

-

Securely cap the vial.

-

Place the vial in the cavity of the microwave reactor.

-

Set the reaction parameters:

-

Temperature: 120 °C (hold time)

-

Time: 10 minutes

-

Power: 200 W (dynamic power control)

-

Pre-stirring: 30 seconds

-

-

Run the reaction. The instrument will monitor temperature and pressure in real-time.

-

-

Reaction Work-up and Product Isolation:

-

After the reaction is complete, allow the vial to cool to room temperature (<40 °C) before venting and opening.

-

Carefully quench the reaction by slowly adding 10 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na

2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%) to elute the product.

-

Combine the pure fractions (as determined by TLC) and concentrate to afford the title compound as a clear oil or white solid.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

-

Optimization and Data

The power of MAOS lies in its ability to facilitate rapid reaction optimization.[4] By systematically varying parameters, ideal conditions can be identified in a fraction of the time required by conventional methods. Below is a representative table of optimization data for this SNAr reaction.

| Entry | Base (eq.) | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |

| 1 | NaH (1.1) | DMF | 120 | 10 | 92% | Optimal conditions |

| 2 | NaH (1.1) | DMF | 80 | 10 | 45% | Incomplete conversion |

| 3 | NaH (1.1) | DMF | 120 | 2 | 68% | Incomplete conversion |

| 4 | Cs | DMF | 140 | 15 | 85% | Good alternative to NaH |

| 5 | K | DMF | 140 | 30 | 55% | Lower reactivity |

| 6 | NaH (1.1) | Dioxane | 120 | 10 | 25% | Poor microwave absorption |

Analysis of Results: The data clearly demonstrates that the combination of a strong base (NaH) and a highly absorbing solvent (DMF) at an elevated temperature (120 °C) provides the best outcome in the shortest time.[5][7] Weaker bases require higher temperatures and longer times, while solvents with poor dielectric properties like Dioxane are ineffective for this MAOS protocol.

Conclusion and Future Directions

Microwave-assisted synthesis provides a robust, highly efficient, and scalable method for producing 2-(piperidin-3-yloxy)pyrimidine scaffolds.[10] This protocol drastically reduces reaction times from hours to minutes while delivering high yields and clean product profiles.[4][11] The resulting scaffold is a versatile intermediate, ready for further functionalization at the C4 position (via a second SNAr) or deprotection of the Boc group for subsequent derivatization, enabling the rapid generation of compound libraries for drug discovery programs.

References

-

Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). National Center for Biotechnology Information. [Link]

-

Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - ResearchGate. ResearchGate. [Link]

-

Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. Royal Society of Chemistry. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7). MDPI. [Link]

-

Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (2024, July 27). ijpsky.com. [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (2023, November 7). National Center for Biotechnology Information. [Link]

-

Microwave assisted organic synthesis (MAOS) - International Journal of Chemical Science. (2021, May 13). chemicaljournals.com. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. ijrpas.com. [Link]

-

Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (2021, June 14). American Chemical Society. [Link]

-

Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones - TSI Journals. (2010, May 21). Trade Science Inc. [Link]

-

Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity | Asian Journal of Organic & Medicinal Chemistry. asianpubs.org. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC. (2024, April 5). National Center for Biotechnology Information. [Link]

-

Microwave-assisted N-nitroarylation of some pyrimidine and purine nucleobases. Canadian Science Publishing. [Link]

-

Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. wjgnet.com. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (2023, February 28). National Center for Biotechnology Information. [Link]

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicaljournals.com [chemicaljournals.com]

- 7. mdpi.com [mdpi.com]

- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ijrpas.com [ijrpas.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijpsjournal.com [ijpsjournal.com]

Technical Support: Improving Solubility of 2-(Piperidin-3-yloxy)pyrimidine Dihydrochloride in DMSO

Executive Summary & Physicochemical Challenge

The Core Issue: Researchers often encounter difficulty dissolving 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride in pure Dimethyl Sulfoxide (DMSO).[1][2] While the free base of this compound is moderately lipophilic, the dihydrochloride (2HCl) salt form introduces a high crystal lattice energy dominated by ionic interactions.

The Mechanism: DMSO is a polar aprotic solvent.[1] It is excellent at solvating cations (via its oxygen lone pairs) but performs poorly at solvating small, hard anions like chloride (Cl⁻) because it lacks hydrogen bond donors.[1] Consequently, the chloride ions remain tightly bound to the protonated piperidine and pyrimidine nitrogens, preventing the crystal lattice from breaking apart. This often results in a suspension or a "gummy" precipitate rather than a clear solution.[1]

Physicochemical Properties Data

Before attempting solubilization, verify your compound against these reference parameters.

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | ~252.14 g/mol (Salt) | Low MW usually favors solubility, but ionic nature opposes it in DMSO.[1] |

| Salt Stoichiometry | 2HCl (Dihydrochloride) | Critical: Two HCl molecules mean high ionic character.[1] Requires significant energy to dissociate in aprotic solvents.[1] |

| Hygroscopicity | High | The salt will absorb atmospheric water.[1][3] "Wet" compound may form a sticky gum in DMSO.[1] |

| pKa (Estimated) | ~10-11 (Piperidine NH)~1-2 (Pyrimidine N) | The piperidine is fully protonated.[1] The pyrimidine is likely protonated in the 2HCl form, increasing acidity. |

| Solubility (Water) | High (>50 mM) | Excellent solubility in water due to ionic solvation.[1] |

| Solubility (DMSO) | Variable (<10 mM to >100 mM) | Highly dependent on temperature, moisture content, and mixing method.[1] |

Solvation Mechanism Visualization

The following diagram illustrates the competition between the crystal lattice energy and the DMSO solvation shell, highlighting why "dry" DMSO struggles with this specific salt.

Figure 1: Mechanism of solubility failure in pure DMSO versus success with trace water. DMSO cannot stabilize the chloride anions effectively without a proton donor.

Step-by-Step Solubilization Protocols

Protocol A: The "Kinetic" Method (Standard)

Use this for initial attempts or when strict anhydrous conditions are required.

-

Weighing: Weigh the target amount of 2-(Piperidin-3-yloxy)pyrimidine 2HCl into a glass vial (avoid plastic if heating).

-

Solvent Addition: Add high-purity (>99.9%) anhydrous DMSO to achieve 80% of the final volume.

-

Vortex: Vortex vigorously for 60 seconds. Result: Likely cloudy.

-

Sonication: Place the vial in an ultrasonic water bath at 40°C for 15–20 minutes.

-

Note: The combination of heat and cavitation is often sufficient to overcome the lattice energy.

-

-

Observation: If clear, make up to volume. If particles remain, proceed to Protocol B.

Protocol B: The "Water Spike" Method (Recommended)

Use this if Protocol A fails and your biological assay can tolerate <1% water.

-

Calculation: Calculate the volume of water representing 0.5% to 1.0% of your final stock volume.[1]

-

Pre-Solubilization: Add this calculated volume of sterile deionized water directly to the solid powder before adding DMSO.

-

Why? The water will dissolve the salt crystal immediately, creating a hyper-concentrated aqueous syrup.

-

-

DMSO Addition: Add the DMSO to the aqueous syrup.

-

Mixing: Vortex. The mixture should become clear almost instantly as the water "chaperones" the chloride ions into the DMSO bulk phase.

Protocol C: The "Free Base" Conversion (Emergency Only)

Use this only if the salt is intractable and you need high concentrations (>100 mM).

-

Dissolve the 2HCl salt in a minimal volume of water.[1]

-

Adjust pH to >12 using 1N NaOH (The compound will precipitate or oil out as the free base).[1]

-

Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.

-

Dissolve the resulting oil/solid (Free Base) in pure DMSO.[1] Solubility will be significantly higher.

Troubleshooting & Decision Tree

Follow this logic flow to resolve persistent solubility issues.

Figure 2: Logical workflow for troubleshooting solubility. The "Water Spike" is the most effective step for stubborn HCl salts.

Frequently Asked Questions (FAQ)

Q1: My stock solution turned into a "jelly" after freezing. Is it ruined?

-

A: Likely not.[1][4] DMSO freezes at 18.5°C. When it freezes, it can exclude the salt, causing local supersaturation and "gumming."[1]

Q2: Can I use acid (e.g., HCl) to help dissolve it?

-

A: No. This compound is already a dihydrochloride.[1] Adding more acid (Common Ion Effect) will likely decrease solubility by pushing the equilibrium toward the solid precipitate [1].

Q3: The compound precipitates when I dilute the DMSO stock into my cell culture media.

-

A: This is "solvent shock."[1][5] The sudden change in polarity causes the hydrophobic regions of the molecule to aggregate before they can interact with the water.

-

Fix: Perform a serial dilution in DMSO first (e.g., 10mM Stock → 1mM in DMSO), then dilute that intermediate 1:1000 into media with vigorous vortexing.[1]

-

Q4: Why does the color change from off-white to yellow in DMSO?

-

A: Amines can undergo slow oxidation or form charge-transfer complexes in DMSO over time.[1] If the yellowing is slight, it is usually acceptable.[1] Store at -20°C or -80°C to minimize this [2].[1][2][5]

References

-

Common Ion Effect in Pharmaceutical Salts: Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

-

Stability of Compounds in DMSO: BenchChem Technical Support. (2025).[1][2][5][7] Impact of hygroscopic DMSO on solubility and stability. 3

-

DMSO Solvation Mechanisms: Kruus, P., & McGuire, M. J. (1978).[1][4] Ion association in solutions of HCl in DMSO–water mixtures.[1][4] Canadian Journal of Chemistry.[1][4] 4[1][2]

-

Compound Data (PubChem): National Center for Biotechnology Information.[1] (2025).[1][2][5][7] PubChem Compound Summary for CID 71298761, 2-(Piperidin-3-yl)pyridine dihydrochloride. [1]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. 2-(Piperidin-3-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 71298761 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Stability & Storage of 2-(Piperidin-3-yloxy)pyrimidine Dihydrochloride

Welcome to the Technical Support Hub.